molecular formula C22H26N2O5S B587739 Diltiazem N-oxide CAS No. 142843-04-7

Diltiazem N-oxide

Cat. No. B587739
CAS RN: 142843-04-7
M. Wt: 430.519
InChI Key: CJNKAQOSTBYXJM-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diltiazem N-oxide is a metabolite of Diltiazem , which is a calcium channel blocker widely used in the treatment of angina and hypertension . It works by affecting the movement of calcium into the cells of the heart and blood vessels .


Synthesis Analysis

The synthesis and spectroscopic characterization of eight major cis-diltiazem metabolites, including Diltiazem N-oxide, have been described . These compounds have been recently reported and have not previously been synthesized .


Molecular Structure Analysis

The molecular structure of Diltiazem N-oxide is represented by the formula C22H26N2O5S .


Chemical Reactions Analysis

Diltiazem N-oxide is one of the major metabolites of Diltiazem. The metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diltiazem N-oxide can be found in various databases such as PubChem .

Scientific Research Applications

Analytical Method Development

Diltiazem N-oxide is utilized in the development of analytical methods, particularly in the pharmaceutical industry. It serves as a reference standard for ensuring the accuracy and precision of analytical methods used in drug testing and quality control. This compound is essential for method validation (AMV) and quality control (QC) applications, especially during the Abbreviated New Drug Application (ANDA) process or commercial production of Diltiazem .

Treatment of Anal Fissures

Research has explored the formulation of Diltiazem hydrochloride gels, which can be applied topically for the treatment of chronic anal fissures (CAF). These gels aim to reduce the spasm of the anal sphincter, offering a non-surgical treatment option that can potentially cure over 60% of patients. The use of FDA-approved polymers like hydroxypropylmethyl cellulose (HPMC), methylcellulose (MC), and polyethylene oxide (PEO) in these gels has shown promising results in improving the Gastrointestinal Quality of Life Index (GIQLI) score of patients .

Metabolic Studies

Diltiazem N-oxide plays a role in metabolic studies, particularly in understanding the metabolic N-dealkylation and N-oxidation processes. These studies provide insights into the pharmacologic activities of drugs and their metabolites, which is crucial for drug design and development. The tertiary alkylamino moieties in drugs are subject to metabolic N-oxidation, leading to the formation of N-oxide products, which can have significant implications for the efficacy and safety of pharmaceutical compounds .

Scaffold Development for Tissue Engineering

The electrospinning technique has been employed to integrate Diltiazem hydrochloride into polyvinyl alcohol/chitosan/polycaprolactone (PVA/CS/PCL) membranes. These membranes serve as biological scaffolds for tissue engineering applications. The incorporation of Diltiazem enhances the properties of these scaffolds, making them suitable for various biomedical applications .

Mechanism of Action

Target of Action

Diltiazem N-oxide, also known as [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate, primarily targets calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the regulation of muscle contraction and relaxation, and thus, the overall cardiovascular function.

Mode of Action

Diltiazem N-oxide works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation and a reduction in heart rate .

Biochemical Pathways

The compound is metabolized through various biochemical pathways. It undergoes N-dealkylation and N-oxidation . N-dealkylation of N,N-dialkylamino moieties can result in the retention, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs . Only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

Pharmacokinetics

The pharmacokinetics of Diltiazem N-oxide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is metabolized into several metabolites, including N-monodesmethyl DTZ (MA), deacetyl DTZ (M1), deacetyl N-monodesmethyl DTZ (M2), deacetyl O-desmethyl DTZ (M4), deacetyl DTZ N-oxide (M1NO), and deacetyl N,O-didesmethyl DTZ (M6) . The terminal half-lives (t1/2) of M1 and M2 are considerably longer than those of DTZ and MA . Less than 5% of the dose is excreted as unchanged DTZ in the urine over a 24-hour period .

Result of Action

The action of Diltiazem N-oxide results in potent vasodilation, making it clinically useful as an antihypertensive, anti-arrhythmic, and anti-anginal agent . It is used for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Safety and Hazards

Diltiazem, the parent drug of Diltiazem N-oxide, can cause serious eye irritation, damage to organs (cardiovascular system), allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and is harmful to aquatic life .

Future Directions

While both secondary and tertiary alkylamino moieties (open chain aliphatic or heterocyclic) are metabolized by CYP450 isozymes oxidative N-dealkylation, only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products . This could provide a direction for future research.

properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYITXJQDGPHNJ-JBAPTLGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diltiazem N-oxide

Q & A

Q1: What is known about the calcium antagonistic activity of diltiazem N-oxide?

A1: The provided research states that the calcium antagonistic activities of diltiazem and its metabolites were studied, except for diltiazem N-oxide [, ]. Therefore, the exact potency and activity of diltiazem N-oxide on calcium channels are not described in these studies.

Q2: How does the presence of diltiazem N-oxide in plasma compare to other diltiazem metabolites?

A2: The research by Chen et al. [] found that diltiazem N-oxide (M1-NO) was present in the plasma of two volunteers after a single 90mg oral dose of diltiazem. While its presence was confirmed, the study highlights that other metabolites like deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) were present at comparable or higher concentrations than M1-NO. This suggests that while diltiazem N-oxide is present in plasma, its relative abundance compared to other metabolites might be lower.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.